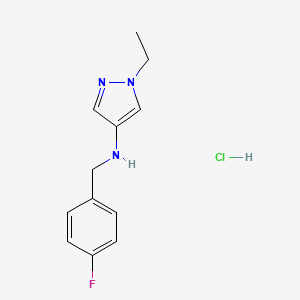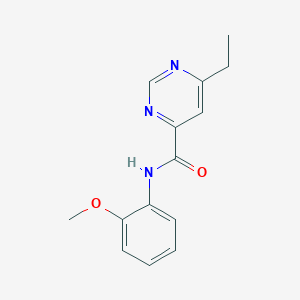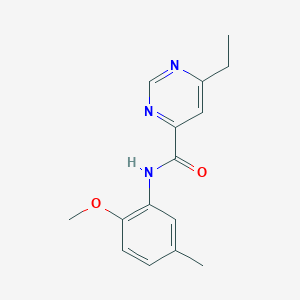![molecular formula C12H14N4O B12232451 N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12232451.png)
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[3,4-d]pyrimidine core with an oxan-4-yl substituent at the nitrogen atom.
Preparation Methods
The synthesis of N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide derivatives.
Substitution Reaction: The oxan-4-yl group is introduced through a substitution reaction. This involves the reaction of the pyrido[3,4-d]pyrimidine core with an oxan-4-yl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The molecular pathways involved include the inhibition of enzyme-mediated reactions, which can affect cell proliferation and survival.
Comparison with Similar Compounds
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrido[3,4-d]pyrimidin-4-amine: This compound lacks the oxan-4-yl substituent but shares the same core structure. It has similar biological activities but may differ in potency and selectivity.
N-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-4-amine: This compound has a pyridin-2-yl group instead of the oxan-4-yl group. It exhibits different chemical and biological properties due to the variation in substituents.
N-(thiazol-2-yl)pyrido[3,4-d]pyrimidin-4-amine: The thiazol-2-yl substituent imparts unique properties to the compound, making it distinct from this compound.
The uniqueness of this compound lies in its specific substituent, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c1-4-13-7-11-10(1)12(15-8-14-11)16-9-2-5-17-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,14,15,16) |
InChI Key |
XZWWFCDCMKUXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=NC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide](/img/structure/B12232378.png)
![2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile](/img/structure/B12232389.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B12232396.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12232402.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12232404.png)
![1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232409.png)

![2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12232418.png)
![3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12232419.png)
![N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12232421.png)
![N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12232425.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12232430.png)
